6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine
Overview
Description
6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine, also known as DMSPP, is a compound that has been widely studied for its potential in various scientific fields.
Mechanism of Action
6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, this compound can reduce the acidity of the tumor microenvironment, making it less favorable for cancer cell growth and metastasis. Additionally, this compound has been shown to modulate the activity of certain ion channels and receptors in the brain, suggesting its potential as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its CAIX inhibitory activity, it has been shown to inhibit the activity of other carbonic anhydrase isoforms, as well as certain metalloproteinases and kinases. It has also been shown to modulate the activity of certain neurotransmitter receptors and ion channels in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is its high potency and selectivity for CAIX inhibition. This makes it a useful tool for studying the role of CAIX in cancer biology. However, its sulfamoyl group can make it difficult to use in certain assays, as it can interfere with the activity of other enzymes that contain a similar functional group.
Future Directions
There are several potential future directions for 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine research. One area of interest is its potential as a therapeutic agent for cancer and neurological disorders. Another potential application is as a tool for studying the role of CAIX and other enzymes in disease biology. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in clinical settings.
Scientific Research Applications
6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has also been investigated for its use as a tool in chemical biology and pharmacology research.
properties
CAS RN |
152537-14-9 |
---|---|
Molecular Formula |
C10H15N5O3S |
Molecular Weight |
285.33 g/mol |
IUPAC Name |
2,2-dimethyl-3-([1,2,4]triazolo[1,5-b]pyridazin-6-yloxy)propane-1-sulfonamide |
InChI |
InChI=1S/C10H15N5O3S/c1-10(2,6-19(11,16)17)5-18-9-4-3-8-12-7-13-15(8)14-9/h3-4,7H,5-6H2,1-2H3,(H2,11,16,17) |
InChI Key |
ULJMBTIWHIEYSC-UHFFFAOYSA-N |
SMILES |
CC(C)(COC1=NN2C(=NC=N2)C=C1)CS(=O)(=O)N |
Canonical SMILES |
CC(C)(COC1=NN2C(=NC=N2)C=C1)CS(=O)(=O)N |
Other CAS RN |
152537-14-9 |
synonyms |
1-Propanesulfonamide, 2,2-dimethyl-3-((1,2,4)triazolo(1,5-b)pyridazin- 6-yloxy)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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